Cas no 404827-65-2 (5,7-Difluoro-1H-indazol-3-amine)
5,7-Difluoro-1H-indazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- AKOS006302928
- 404827-65-2
- SCHEMBL786095
- AB58306
- 5,7-DIFLUORO-1H-INDAZOL-3-AMINE
- 5,7-Difluoro-1H-indazol-3-amine
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- MDL: MFCD10696839
- Inchi: 1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)
- InChI Key: HAQGVWGTSYKGQM-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2C(N)=NNC=21)F
Computed Properties
- Exact Mass: 169.04515350Da
- Monoisotopic Mass: 169.04515350Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.7Ų
5,7-Difluoro-1H-indazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM237315-1g |
5,7-Difluoro-1H-indazol-3-amine |
404827-65-2 | 97% | 1g |
$823 | 2021-08-04 | |
| Chemenu | CM237315-1g |
5,7-Difluoro-1H-indazol-3-amine |
404827-65-2 | 97% | 1g |
$876 | 2023-02-17 | |
| eNovation Chemicals LLC | D657771-1g |
5,7-difluoro-1H-indazol-3-amine |
404827-65-2 | 95% | 1g |
$225 | 2024-05-24 | |
| eNovation Chemicals LLC | D657771-1g |
5,7-difluoro-1H-indazol-3-amine |
404827-65-2 | 95% | 1g |
$225 | 2025-02-21 | |
| eNovation Chemicals LLC | D657771-1g |
5,7-difluoro-1H-indazol-3-amine |
404827-65-2 | 95% | 1g |
$225 | 2025-02-20 |
5,7-Difluoro-1H-indazol-3-amine Suppliers
5,7-Difluoro-1H-indazol-3-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5,7-Difluoro-1H-indazol-3-amine
Recent Advances in the Study of 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2): A Promising Scaffold in Medicinal Chemistry
The compound 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2) has recently emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This heterocyclic amine, characterized by its difluoro-substituted indazole core, has demonstrated remarkable potential in modulating various biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, revealing its versatility as a pharmacophore in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5,7-Difluoro-1H-indazol-3-amine as a key intermediate in the synthesis of selective kinase inhibitors. The research highlighted its ability to form hydrogen bonds with key residues in the ATP-binding pocket of kinases, making it a valuable scaffold for targeting oncogenic kinases. The study also reported improved pharmacokinetic properties of derivatives incorporating this scaffold, including enhanced solubility and metabolic stability compared to earlier indazole-based compounds.
Structural activity relationship (SAR) studies have identified the 5,7-difluoro substitution pattern as crucial for maintaining both potency and selectivity. Computational modeling and X-ray crystallography data have shown that these fluorine atoms participate in favorable interactions with hydrophobic pockets in target proteins while minimizing off-target effects. Recent patent filings (2022-2023) from several pharmaceutical companies have featured this scaffold in novel compounds targeting inflammation, oncology, and neurodegenerative diseases.
In the field of antibacterial research, a 2024 publication in Bioorganic & Medicinal Chemistry Letters demonstrated that 5,7-Difluoro-1H-indazol-3-amine derivatives exhibit potent activity against drug-resistant bacterial strains. The mechanism appears to involve inhibition of bacterial DNA gyrase, with the difluoroindazole core playing a critical role in binding to the enzyme's active site. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.
Ongoing clinical trials (Phase I/II) are evaluating several drug candidates incorporating the 5,7-Difluoro-1H-indazol-3-amine scaffold for various indications. Preliminary results from these trials indicate favorable safety profiles and promising efficacy signals, particularly in oncology applications. The compound's versatility is further evidenced by its use in PROTAC (proteolysis targeting chimera) development, where it serves as a warhead for targeted protein degradation.
Future research directions include exploring the scaffold's potential in covalent inhibitor design and its application in targeted drug delivery systems. The unique electronic properties imparted by the difluoro substitution pattern continue to make 5,7-Difluoro-1H-indazol-3-amine (CAS: 404827-65-2) a focus of intense investigation in medicinal chemistry and drug development pipelines worldwide.
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